molecular formula C13H24N2O4 B12991251 2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

Cat. No.: B12991251
M. Wt: 272.34 g/mol
InChI Key: UGRQOLBYZKDAOE-UHFFFAOYSA-N
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Description

2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxy group, which is introduced into the molecule using tert-butyl alcohol and an acid catalyst. The pyrrolidine ring is then formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous flow of reactants and products, reducing the need for batch processing and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites in the molecule. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a pyrrolidine ring and an acetic acid moiety provides versatility in terms of reactivity and binding interactions .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-[2-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)8-14-7-10-5-4-6-15(10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)

InChI Key

UGRQOLBYZKDAOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1CCCN1CC(=O)O

Origin of Product

United States

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